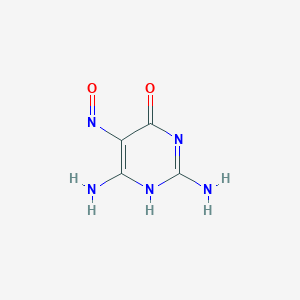

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,4-diamino-5-nitroso-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMRLFSFHWCUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178573 | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2387-48-6, 62128-61-4 | |

| Record name | 2,6-Diamino-5-nitroso-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2387-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Chemical Compound: 2,4 Diamino 6 Hydroxy 5 Nitrosopyrimidine

Physicochemical Properties

The compound exhibits distinct physical and chemical characteristics defined by its molecular structure. It is a stable compound with high thermal stability, having a melting point that exceeds 360°C. Its molecular formula is C₄H₅N₅O₂, corresponding to a molecular weight of 155.12 g/mol . The presence of multiple polar functional groups, including amino, hydroxyl, and nitroso groups, influences its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅N₅O₂ |

| Molecular Weight | 155.12 g/mol |

| Melting Point | >360°C |

| Appearance | Data not available |

| Solubility | Data not available |

Synthesis and Chemical Reactions

The synthesis of this compound is typically achieved through the nitrosation of its precursor, 2,4-diamino-6-hydroxypyrimidine (B22253). tsijournals.commdpi.com A common laboratory and industrial method involves reacting 2,4-diamino-6-hydroxypyrimidine with sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as glacial acetic acid or dilute formic acid. tsijournals.comgoogle.comgoogle.com The reaction introduces the nitroso group at the 5-position of the pyrimidine ring. tsijournals.com

This compound is a valuable intermediate in multi-step organic syntheses. tsijournals.com For instance, it is a key precursor in the synthesis of guanine (B1146940), a purine (B94841) derivative. tsijournals.com This transformation involves the reduction of the nitroso group on this compound to an amino group, forming 2,4,5-triamino-6-hydroxypyrimidine. tsijournals.comgoogle.com This intermediate is then cyclized to form the imidazole (B134444) ring, completing the purine structure of guanine. tsijournals.com

Chemical Reactivity and Transformation Pathways of 2,4 Diamino 6 Hydroxy 5 Nitrosopyrimidine

Reactivity Profile of the 5-Nitroso Group

The nitroso group at the C-5 position is the most reactive site for transformations, primarily involving reduction to an amino group, which is a pivotal step in the synthesis of more complex heterocyclic structures.

The most significant and widely utilized reaction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is the reduction of its 5-nitroso group to a primary amine, yielding 2,4,5-triamino-6-hydroxypyrimidine. This transformation is a critical step in the synthesis of guanine (B1146940) and various pteridine (B1203161) derivatives. The reduction is typically achieved through catalytic hydrogenation.

Various noble metal catalysts are effective for this hydrogenation, which is generally carried out in an aqueous medium under elevated pressure and temperature. A key aspect of this process is the control of pH. The hydrogenation can proceed in acidic, neutral, or weakly alkaline conditions (below pH 9), often without the addition of a base during the reaction itself. A base, such as sodium hydroxide or potassium hydroxide, is typically added after the hydrogenation is complete to dissolve the resulting 2,4,5-triamino-6-hydroxypyrimidine product and facilitate the separation of the catalyst. This resulting triaminopyrimidine is often used directly in subsequent cyclization reactions.

| Parameter | Condition Range | Reference |

|---|---|---|

| Catalyst | Noble metals (e.g., Palladium, Platinum oxide, Raney nickel) | |

| Pressure | 3 to 150 bar (hydrogen) | |

| Temperature | Elevated temperature (e.g., 20°C to 80°C) | |

| pH during Hydrogenation | Acidic, neutral, or weakly alkaline (< 9.0) | |

| Solvent | Aqueous medium | |

| Post-reaction Additive | Alkaline agent (e.g., NaOH, KOH) for product dissolution |

Beyond reduction, the 5-nitroso group can participate in oxidative reactions. For instance, studies on the closely related compound 5-nitroso-2,4,6-triaminopyrimidine (B18466) have shown that oxidation with potent oxidizing agents like peroxytrifluoroacetic acid can convert the nitroso group into a nitro group. This reaction yielded 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide and the corresponding 1,3-di-N-oxide. This indicates that the 5-nitroso group in this compound is also susceptible to oxidation to a 5-nitro functionality under appropriate conditions, representing another facet of its redox chemistry.

Nucleophilic Substitution Reactions of the Pyrimidine (B1678525) Core

The electronic nature of the substituents on the pyrimidine ring dictates its susceptibility to nucleophilic attack.

The pyrimidine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing nitroso group at the C-5 position further depletes the electron density of the ring system. This electronic effect significantly activates the pyrimidine core, particularly at the C-2, C-4, and C-6 positions, towards nucleophilic aromatic substitution. While the amino and hydroxyl groups are electron-donating and activate the ring toward electrophilic substitution (which is why nitrosation occurs readily at the C-5 position), the resulting nitroso group deactivates the ring for further electrophilic attack and enhances its reactivity with nucleophiles.

For this compound itself, the amino groups at positions 2 and 4 are generally not the primary sites of reaction. Their main chemical significance is realized after the reduction of the 5-nitroso group. The resulting 2,4,5-triamino-6-hydroxypyrimidine is a key precursor where the spatial arrangement of the amino groups at C-4 and C-5 is crucial for subsequent cyclization reactions.

This 1,2-diamine arrangement on the pyrimidine ring readily undergoes condensation with 1,2-dicarbonyl compounds or their equivalents to form the pteridine ring system, a reaction known as the Isay synthesis. Furthermore, in the synthesis of guanine, the 4- and 5-amino groups react with a one-carbon source, such as formic acid, to close the imidazole (B134444) ring fused to the pyrimidine core.

Intramolecular Rearrangement Mechanisms

Intramolecular rearrangement is not a characteristic reaction pathway for this compound. The C-5 nitroso group is thermodynamically stable in this highly electron-rich pyrimidine system.

However, a related reaction, the Fischer-Hepp rearrangement, is relevant to the synthesis of such C-nitrosopyrimidines. This rearrangement involves the acid-catalyzed intramolecular migration of a nitroso group from an exocyclic N-nitrosamine to the aromatic ring, typically at the para-position. In pyrimidine chemistry, a Fischer-Hepp type rearrangement has been observed where an N-nitroso group on an exocyclic amine migrates to the C-5 position of the pyrimidine ring. This reaction is particularly favored when the pyrimidine ring is activated by three electron-donating groups, which is the case for the 2,4-diamino-6-hydroxypyrimidine (B22253) precursor. This underscores the electronic favorability and stability of the nitroso group at the C-5 position, explaining why it is the product of such rearrangements rather than a participant in them.

Fischer-Hepp Type Rearrangements in Pyrimidine Systems

The Fischer-Hepp rearrangement, first described in 1886 by Otto Fischer and Eduard Hepp, traditionally involves the acid-catalyzed intramolecular conversion of an aromatic N-nitrosoamine to a C-nitrosoaniline, typically with the nitroso group migrating to the para position. wikipedia.org While this reaction is well-established for aniline derivatives, its application within heterocyclic systems like pyrimidines has been less explored.

Recently, the first example of a Fischer-Hepp type rearrangement in the pyrimidine series has been documented. nih.govresearchgate.net This reaction provides a synthetic route to 5-nitroso-4,6-pyrimidinediamines. The process begins with the N-nitrosation of secondary amino groups at position 4 of the pyrimidine ring. Subsequent treatment of these N-nitrosated compounds with aqueous sulfuric acid can lead to one of two outcomes: N-denitrosation to regenerate the secondary amine or a rearrangement to yield the C-nitrosated product at position 5. nih.gov

The course of the reaction is highly dependent on the substitution pattern of the pyrimidine ring. For the intramolecular migration of the nitroso group to occur, the pyrimidine ring must be sufficiently activated. nih.govresearchgate.net It has been found that the presence of three groups with a positive mesomeric effect (+M) is crucial for the Fischer-Hepp type rearrangement to proceed. nih.gov When the ring is less activated, N-denitrosation is the predominant or exclusive pathway. researchgate.net

The table below summarizes the outcomes of treating various N-nitrosated pyrimidines with 10% sulfuric acid, illustrating the structural requirements for the rearrangement.

| Substituent at C2 | Substituent at C4 | Substituent at C6 | Reaction Outcome | Reference |

|---|---|---|---|---|

| -H | -N(NO)CH₂Ph | -N(CH₂)₄O | Denitrosation | researchgate.net |

| -CH₃ | -N(NO)CH₂Ph | -N(CH₂)₄O | Denitrosation | researchgate.net |

| -SCH₃ | -N(NO)CH₂Ph | -N(CH₂)₄O | Denitrosation | researchgate.net |

| -NHAc | -N(NO)CH₂Ph | -N(CH₂)₄O | Fischer-Hepp Rearrangement | researchgate.net |

| -N(CH₂)₄O | -N(NO)CH₂Ph | -N(CH₂)₄O | Fischer-Hepp Rearrangement | researchgate.net |

Theoretical and Experimental Mechanistic Investigations of Rearrangement Pathways

The precise mechanism of the classic Fischer-Hepp rearrangement remains a subject of discussion, though evidence often points towards an intramolecular pathway. wikipedia.org For the newly discovered Fischer-Hepp type rearrangement in pyrimidine systems, experimental findings provide significant insight into the operative mechanism.

Experimental investigations have demonstrated that the electronic nature of the substituents on the pyrimidine ring is the determining factor in the reaction's outcome. nih.gov The successful rearrangement to form 5-nitrosopyrimidines only occurs when the ring is highly activated by electron-donating groups. nih.govresearchgate.net For instance, pyrimidines bearing hydrogen, methyl, or methylthio groups at the C2 position undergo denitrosation, whereas those with acetamido or morpholino groups at C2, which provide greater electron donation, undergo the rearrangement. researchgate.net This strong dependence on substrate electronics supports a mechanism where the electron-rich pyrimidine ring facilitates an intramolecular electrophilic attack by the nitroso group.

While detailed high-level quantum chemical calculations for this specific rearrangement in pyrimidines have not been extensively reported, the experimental evidence aligns with a process analogous to other electrophilic aromatic substitutions. The activation by three +M groups is necessary to create sufficient nucleophilic character at the C5 position for the intramolecular migration of the nitroso group to take place. nih.gov In less activated systems, the competing N-denitrosation reaction, which involves protonation of the N-nitroso group followed by cleavage, becomes the dominant pathway. researchgate.net

Further mechanistic studies, potentially involving kinetic analysis and computational modeling at the density functional theory (DFT) level, could provide a more quantitative understanding of the reaction barriers for both the rearrangement and denitrosation pathways, thereby offering deeper insight into the factors controlling the selectivity of this novel transformation. nih.govresearchgate.net

Cyclization and Condensation Reactions for Scaffold Expansion

This compound is a key intermediate in the synthesis of more complex heterocyclic systems, most notably purines. The 5-nitroso group provides a reactive handle that allows for the expansion of the six-membered pyrimidine ring into the fused 6-5 bicyclic purine (B94841) scaffold through cyclization and condensation reactions.

The most common transformation pathway involves the reduction of the 5-nitroso group to a 5-amino group, yielding 2,4,5-triamino-6-hydroxypyrimidine. googleapis.comgoogle.com This reduction is typically achieved through catalytic hydrogenation, for example, using a palladium-on-carbon (Pd/C) catalyst. googleapis.com The resulting triaminopyrimidine is a versatile precursor for purine synthesis.

Following reduction, the newly formed 5-amino group, along with the adjacent 4-amino group, can undergo a cyclization reaction with a one-carbon electrophile. google.comgoogle.com Reagents such as formic acid or formamide (B127407) are commonly used as the source of this carbon atom, leading to the formation of the imidazole ring fused to the pyrimidine core. googleapis.comgoogle.com This sequence of reduction followed by cyclization effectively converts this compound into guanine.

The table below outlines the typical reaction steps and conditions for the conversion of this compound to guanine.

| Step | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Reduction | This compound | H₂, Pd/C catalyst, H₂O, heat | 2,4,5-Triamino-6-hydroxypyrimidine | googleapis.com |

| 2. Cyclization | 2,4,5-Triamino-6-hydroxypyrimidine | Formic acid (HCOOH), heat | Guanine | googleapis.comgoogle.com |

| Alternative Step 2 | This compound | Formamide (HCONH₂), catalyst, heat | 2,4-Diamino-6-hydroxy-5-formamidopyrimidine (intermediate, then cyclizes to Guanine) | google.com |

This reduction-cyclization strategy is a fundamental method in medicinal and biological chemistry for accessing the guanine scaffold from pyrimidine precursors. google.com

Role As a Synthetic Precursor in Heterocyclic Compound Development

Precursor for Pteridine (B1203161) Ring System Synthesis

The synthesis of the pteridine ring system from 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is primarily achieved through the Timmis reaction. This method offers a regioselective pathway for the formation of the pyrazine (B50134) ring fused to the initial pyrimidine (B1678525) core. nih.gov

The Timmis reaction involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group (a -CH2- group flanked by electron-withdrawing groups). nih.gov This reaction is typically conducted under basic conditions. The methylene group can be activated by various functionalities, including ketones, aldehydes, and nitriles, leading to a diverse range of substituted pteridines. nih.govnih.gov

For instance, the condensation with compounds like ethyl phenylacetate (B1230308) has been reported to yield pteridinone derivatives. thieme-connect.de Similarly, cyclization with various aryl-acetonitriles, such as 4-aminophenylacetonitriles, has been successfully employed to synthesize a series of aryl-substituted pteridines. nih.gov The reactivity of the active methylene compound is crucial for the success of the condensation and subsequent cyclization.

Table 1: Examples of Activated Methylene Compounds in Pteridine Synthesis

| Activated Methylene Compound | Activating Group(s) | Resulting Pteridine Type |

| Ethyl phenylacetate | Ester, Phenyl | Phenyl-substituted pteridinone |

| Aryl-acetonitriles | Nitrile, Aryl | Aryl-substituted pteridine |

| Phenylacetone | Ketone, Phenyl | Methyl, Phenyl-substituted pteridine |

This synthetic route is valuable for creating specific pteridine derivatives that are of biological and pharmacological interest, including analogs of folic acid, aminopterin, and methotrexate. mdpi.comnih.gov By carefully selecting the active methylene precursor, chemists can introduce desired substituents at the 6- and 7-positions of the pteridine ring. For example, the reaction of this compound with appropriate precursors can lead to the formation of key intermediates for antifolates, which are potent inhibitors of dihydrofolate reductase, a crucial enzyme in both microorganisms and human cells. nih.govnih.gov The synthesis of 2,4-diaminopteroic acid and 2,4-diamino-N10-methyl-pteroic acid are examples of how this chemistry builds precursors for complex biological molecules. nih.gov

The mechanism of the Timmis reaction provides a regioselective outcome, which is a significant advantage over other methods like the Gabriel-Isay condensation that can produce isomeric mixtures. The reaction initiates with a condensation between the C4-amino group of the pyrimidine and the carbonyl or activated group of the methylene compound. nih.gov The key step involves the subsequent condensation between the C5-nitroso group and the active methylene carbon. nih.gov This intramolecular cyclization and subsequent dehydration (or rearrangement) forms the pyrazine ring, leading to the final, regioselectively defined pteridine product. nih.gov This pathway ensures that the substituents from the active methylene compound are specifically placed on the newly formed pyrazine ring.

Precursor for Purine (B94841) Core Synthesis

This compound is a classical starting material in the Traube purine synthesis, a versatile and widely used method for constructing the purine ring system. orgsyn.org This pathway involves the initial reduction of the nitroso group to an amine, followed by the cyclization of the resulting diaminopyrimidine to form the imidazole (B134444) ring fused to the pyrimidine core.

The first and critical step in the synthesis of purines from this compound is the reduction of the C5-nitroso group to a primary amine. This transformation yields the highly reactive intermediate, 2,4,5-triamino-6-hydroxypyrimidine. tsijournals.comgoogle.com This reduction can be accomplished through several methods:

Catalytic Hydrogenation : This is a common and efficient method, often employing a noble metal catalyst such as palladium on carbon (Pd/C). tsijournals.comgoogle.com The hydrogenation is typically carried out in an aqueous medium under elevated pressure and temperature. google.com The reaction proceeds effectively in a neutral or weakly acidic pH range. google.com

Chemical Reduction : Reagents like sodium dithionite (B78146) (Na2S2O4) or ammonium (B1175870) sulfide (B99878) are also effective for this reduction. tsijournals.comgoogleapis.com The reaction with sodium dithionite is typically performed in a hot aqueous solution. tsijournals.com

The resulting 2,4,5-triamino-6-hydroxypyrimidine is often unstable as a free base and is commonly isolated as a more stable salt, such as the sulfate (B86663) salt, by treatment with sulfuric acid. tsijournals.comgoogle.com

The final step in the Traube synthesis is the construction of the imidazole ring. This is achieved by reacting the 2,4,5-triamino-6-hydroxypyrimidine intermediate with a reagent that can provide a single carbon atom to bridge the two amino groups at the C4 and C5 positions.

The most prominent example is the synthesis of guanine (B1146940). tsijournals.comgoogle.com This is typically accomplished by heating 2,4,5-triamino-6-hydroxypyrimidine (often as its sulfate salt) with a one-carbon source like formamide (B127407) or formic acid at high temperatures. tsijournals.comgoogle.comgoogle.com The reaction involves the formylation of one of the amino groups followed by intramolecular cyclization and dehydration to close the imidazole ring, yielding the guanine structure. google.com This cyclization provides an economical and high-yield pathway for the large-scale production of guanine, which serves as a crucial starting material for various antiviral drugs. tsijournals.com

Table 2: Summary of Reagents in Purine Synthesis from this compound

| Step | Transformation | Common Reagents | Intermediate/Product |

| 1. Reduction | C5-Nitroso to C5-Amine | Catalytic Hydrogenation (H2, Pd/C), Sodium Dithionite (Na2S2O4) | 2,4,5-Triamino-6-hydroxypyrimidine |

| 2. Cyclization | Imidazole ring formation | Formic Acid (HCOOH), Formamide (HCONH2) | Guanine |

Synthesis of Other Fused and Diversified Pyrimidine Derivatives

This compound serves as a pivotal precursor in the synthesis of a variety of fused and diversified pyrimidine-based heterocyclic compounds. The strategic placement of its amino, hydroxyl, and nitroso functional groups provides multiple reactive sites for cyclization and substitution reactions, enabling the construction of complex molecular architectures. A primary synthetic strategy involves the chemical modification of the 5-nitroso group, which is a key functional handle for elaboration.

A significant application of this compound is in the synthesis of purines, a class of fused heterocyclic systems fundamental to nucleic acids. The process typically begins with the reduction of the 5-nitroso group to an amino group, yielding the highly reactive intermediate, 2,4,5-triamino-6-hydroxypyrimidine. google.com This intermediate, containing an ortho-diamine system, is primed for cyclization. Subsequent reaction with a one-carbon source, such as formic acid, leads to the closure of the imidazole ring, forming guanine (a purine derivative). google.comgoogle.com This transformation highlights a direct pathway from a nitrosopyrimidine to a core biological heterocycle.

Beyond purines, the pyrimidine core can be elaborated into other fused systems like pyrimido[4,5-b]quinolines. sharif.edursc.org While many syntheses of this scaffold start with related aminopyrimidines like 6-aminouracil, the principle involves a multicomponent reaction. rsc.org Typically, the aminopyrimidine is condensed with an aromatic aldehyde and a 1,3-dicarbonyl compound. sharif.edu Microwave-assisted intramolecular cyclization of related N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes has also been employed to create these fused structures. researchgate.net

Furthermore, the pyrimidine scaffold is a building block for novel, complex heterocyclic systems such as pyrimido[4′,5′:2,3] nih.govbiosynth.comthiazepino[7,6-b]quinolines. The synthesis of this system was achieved through the cyclocondensation of a 5-aminopyrimidine-4-thiol derivative with a 2-chloroquinoline-3-carbaldehyde, demonstrating the versatility of the aminopyrimidine moiety in constructing multi-ring structures. researchgate.net Similarly, pyrimidothiazines can be synthesized through multicomponent reactions involving a pyrimidine precursor. chemrevlett.com

The diversification of the pyrimidine core is not limited to ring fusion. The peripheral functional groups can be modified to introduce a wide array of substituents. For instance, the 6-hydroxyl group can be converted into a 6-chloro group using reagents like phosphorus oxychloride. nih.gov This chloro-derivative is a versatile intermediate. The chlorine atom, being a good leaving group, can be displaced by various nucleophiles. nih.gov Moreover, the pyrimidine ring can be halogenated, for example, iodinated at the 5-position, to prepare it for cross-coupling reactions like the Suzuki reaction. nih.gov This allows for the introduction of diverse aryl and heteroaryl groups, leading to a library of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives. nih.gov

The following tables summarize the role of this compound and related derivatives as precursors in the synthesis of fused and diversified pyrimidines.

Table 1: Synthesis of Fused Pyrimidine Derivatives

| Starting Pyrimidine Precursor | Reagents/Conditions | Fused Heterocyclic Product |

|---|---|---|

| 2,4-Diamino-5-nitroso-6-hydroxypyrimidine | 1. Hydrogenation/Reduction 2. Formic Acid | Guanine |

| 6-Aminouracil (related aminopyrimidine) | Aromatic Aldehydes, 1,3-Diketones | Pyrimido[4,5-b]quinolines |

| N4-Substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes | Microwave-assisted intramolecular cyclization | Pyrimido[4,5-b]quinolines |

Table 2: Synthesis of Diversified Pyrimidine Derivatives

| Starting Pyrimidine Precursor | Reagents/Conditions | Diversified Pyrimidine Product |

|---|---|---|

| 2,4-Diamino-6-hydroxypyrimidine (B22253) | 1. POCl₃ 2. Substituted Methanols/NaH | 2,4-Diamino-6-substituted-pyrimidines |

| 2,4-Diamino-6-substituted-pyrimidines | N-Iodosuccinimide (NIS) | 2,4-Diamino-5-iodo-6-substituted-pyrimidines |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4,5-Triamino-6-hydroxypyrimidine |

| 6-Aminouracil |

| Guanine |

| Phosphorus oxychloride |

| Formic acid |

| N4-Substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes |

| Pyrimido[4,5-b]quinolines |

| 5-Amino-6-methylpyrimidine-4-thiols |

| 2-Chloroquinoline-3-carbaldehydes |

| Pyrimido[4′,5′:2,3] nih.govbiosynth.comthiazepino[7,6-b]quinolines |

| Pyrimidothiazines |

| 2,4-Diamino-6-hydroxypyrimidine |

| 2,4-Diamino-6-substituted-pyrimidines |

| N-Iodosuccinimide |

| 2,4-Diamino-5-iodo-6-substituted-pyrimidines |

| Phenylboronic acids |

Mechanistic Investigations of Biological Activities Associated with 2,4 Diamino 6 Hydroxy 5 Nitrosopyrimidine and Its Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 2,4-diamino-6-hydroxypyrimidine (B22253) have been shown to inhibit a range of enzymes through various mechanisms, leveraging the structural features of the pyrimidine (B1678525) core to interact with enzyme active sites or allosteric regulatory systems.

Inhibition of GTP Cyclohydrolase I (GTP-CHI) and the Pterin Biosynthesis Pathway

Guanosine triphosphate (GTP) cyclohydrolase I (GTP-CHI) is the rate-limiting enzyme in the de novo biosynthesis of 5,6,7,8-tetrahydrobiopterin (BH4). frontiersin.org BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases, which are vital for the production of nitric oxide (NO) and neurotransmitters like dopamine and serotonin. wikipedia.org

The compound 2,4-diamino-6-hydroxypyrimidine (DAHP) is recognized as the prototypical inhibitor of GTP-CHI. nih.gov Its mechanism of inhibition is complex and not a result of simple direct interaction with the enzyme. Potent inhibition by DAHP requires the presence of the GTPCH feedback regulatory protein (GFRP). nih.gov In this indirect mechanism, DAHP mimics the pathway's end-product, BH4, and engages the endogenous feedback inhibitory system mediated by GFRP. nih.gov

Further research has revealed a dual mechanism of action for DAHP. At lower concentrations, it relies on the GFRP-dependent feedback system. However, at higher concentrations, DAHP can directly compete with the enzyme's substrate, GTP, for binding to the active site. nih.gov This inhibition can be fully reversed by L-phenylalanine, which also modulates the BH4/GFRP feedback system. These findings indicate that DAHP's inhibitory effect is context-dependent, with its potency being highest in cells that have abundant GFRP expression. nih.gov By blocking GTP-CHI, DAHP effectively shuts down the pterin biosynthesis pathway, making it a critical tool for studying BH4-dependent physiological and pathological processes. researchgate.netahajournals.org

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate. Tetrahydrofolate is a crucial cofactor for the synthesis of purines and thymidylate, which are necessary precursors for DNA synthesis and cell proliferation. nih.gov Consequently, DHFR is a well-established target for therapeutic agents in cancer and infectious diseases. mdpi.com

The 2,4-diaminopyrimidine scaffold, a core component of the subject compound, is a classic pharmacophore for DHFR inhibitors. benthamdirect.com This structural motif is found in numerous clinically important drugs, including trimethoprim and pyrimethamine. benthamdirect.comresearchgate.net The 2,4-diamino substitution allows these molecules to mimic the binding of the natural substrate, dihydrofolate, within the enzyme's active site. The protonated N1 and the 2-amino group of the pyrimidine ring typically form conserved hydrogen bonds with key residues in the active site, such as glutamate or aspartate, leading to potent inhibition. nih.govresearchgate.net

Research into novel nonclassical (lipid-soluble) DHFR inhibitors has continued to leverage this scaffold. For instance, a series of 2,4-diamino-5-(2′-arylpropargyl)pyrimidine derivatives were developed as potent human DHFR inhibitors. One of the most active compounds from this series, 2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine, exhibited an IC₅₀ value under 500 nM and was found to be 3,500-fold more potent than trimethoprim against human DHFR. nih.gov This highlights the versatility of the 2,4-diaminopyrimidine core in designing highly potent enzyme inhibitors.

| Compound Class | Target Organism | Potency Highlights |

| 2,4-Diaminopyrimidines | General | Foundational scaffold for numerous DHFR inhibitors (e.g., Trimethoprim, Pyrimethamine). benthamdirect.com |

| Propargyl-linked 2,4-Diaminopyrimidines | Human | Compound 35 is 3,500x more potent than Trimethoprim against human DHFR. nih.gov |

| Dicyclic/Tricyclic Diaminopyrimidines | Cryptosporidium parvum | 9 derivatives showed IC₅₀ values <0.1 µM, over 40x more potent than Trimethoprim. nih.gov |

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that play a central role in regulating the eukaryotic cell cycle, transcription, and other cellular processes. Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. CDK2, in complex with cyclin E or cyclin A, is critical for the G1/S phase transition and S phase progression.

The pyrimidine scaffold has been successfully utilized to develop potent CDK2 inhibitors. A study focused on N2,N4-disubstituted pyrimidine-2,4-diamines identified several potent dual inhibitors of CDK2/cyclin A and CDK9/cyclin T1. rsc.org These compounds demonstrate that modifications on the amino groups of the 2,4-diaminopyrimidine core can yield highly effective inhibitors. The most potent CDK2 inhibitor from this series, compound 3g , exhibited an IC₅₀ value of 83 nM. rsc.org Other related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, have also been explored as scaffolds for CDK2 inhibitors, with some derivatives showing significant inhibitory activity. nih.govgoogle.com

It is noteworthy that in a study on LPS-induced nitric oxide production in macrophages, inhibitors of CDK1, CDK5, and CDK7 were found to partially block this process, while a CDK2 inhibitor did not. nih.gov This suggests that while the pyrimidine scaffold is effective for creating CDK2 inhibitors, the specific biological effects can be highly dependent on the cellular context and the specific derivative.

| Compound Series | Enzyme System | Most Potent IC₅₀ |

| N2,N4-disubstituted pyrimidine-2,4-diamines (Compound 3g) | CDK2/cyclin A | 83 nM rsc.org |

| N2,N4-disubstituted pyrimidine-2,4-diamines (Compound 3c) | CDK9/cyclin T1 | 65 nM rsc.org |

| Pyrazolo[1,5-a]pyrimidine derivatives (Compound 2d) | CDK2/cyclin A2 | 60% Inhibition nih.gov |

Inhibition of Lipoxygenase

Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators like leukotrienes and lipoxins. These molecules are key players in inflammatory responses, making LOX enzymes a target for anti-inflammatory drug development.

Several studies have demonstrated that pyrimidine derivatives can act as effective LOX inhibitors. In one study, a series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit soybean LOX, a common model for human 5-LOX. mdpi.comnih.gov The most potent derivatives from this series exhibited IC₅₀ values in the micromolar range. nih.gov Structure-activity relationship analysis suggested that molecular volume, rather than lipophilicity, was a key determinant of inhibitory activity for this class of compounds. mdpi.com

Another investigation into piperidine pyrimidine cinnamic acid amides identified even more potent LOX inhibitors. Two compounds from this series demonstrated significant inhibition of soybean lipoxygenase, with IC₅₀ values of 10.7 µM and a highly potent 1.1 µM, respectively. nih.gov Molecular docking studies supported these experimental findings, suggesting a favorable binding mode within the enzyme. nih.gov

| Compound Series | Enzyme | Most Potent IC₅₀ |

| Pyrido[2,3-d]pyrimidine derivatives (Compound 2a) | Soybean LOX | 42 µM nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives (Compound 2f) | Soybean LOX | 47.5 µM nih.gov |

| Piperidine pyrimidine cinnamic acid amides (Compound 5) | Soybean LOX | 10.7 µM nih.gov |

| Piperidine pyrimidine cinnamic acid amides (Compound 9) | Soybean LOX | 1.1 µM nih.gov |

Glyoxalase Inhibitory Activities of Pyrimidine Derivatives

The glyoxalase system, comprising the enzymes glyoxalase I (GLO-I) and glyoxalase II, is a critical cellular detoxification pathway that neutralizes cytotoxic α-oxoaldehydes, most notably methylglyoxal (MG). nih.govmdpi.com MG is a byproduct of glycolysis and can cause cellular damage by forming advanced glycation end-products (AGEs). Cancer cells often have elevated levels of MG and upregulate the glyoxalase system to cope with this stress, making GLO-I an attractive target for anticancer therapy. nih.gov

Research has shown that pyrimidine derivatives can effectively inhibit GLO-I. A study involving a series of newly synthesized 4,6-diheteroarylpyrimidine-2-amines evaluated their in vitro GLO-I inhibitory activity. ekb.eg One compound in particular, designated 5b , demonstrated excellent inhibitory activity against the human GLO-I enzyme with an IC₅₀ of 15 µM. ekb.eg Structure-activity relationship studies from this work highlighted the importance of specific substitutions, such as chloro groups and a furan ring, for enhanced inhibition. ekb.eg Other research has also screened pyrimidine derivatives, identifying several compounds that exhibit greater than 50% inhibition of GLO-I, providing a basis for the rational design of more potent inhibitors. researchgate.net

Modulation of Cellular Signaling and Biochemical Pathways

Beyond direct enzyme inhibition, 2,4-diamino-6-hydroxypyrimidine (DAHP) and its derivatives modulate fundamental cellular signaling pathways, primarily through the disruption of BH4 synthesis but also via other distinct mechanisms.

The most profound signaling impact of DAHP is the downstream effect of GTP-CHI inhibition. By depleting intracellular pools of the cofactor BH4, DAHP impairs the function of all BH4-dependent enzymes. tocris.com This directly affects the nitric oxide signaling pathway by reducing the synthetic capacity of nitric oxide synthase (NOS) enzymes. ahajournals.org This has been demonstrated in various cell types, where DAHP treatment suppresses NO production. nih.gov Similarly, pathways for the synthesis of key neurotransmitters (dopamine, serotonin) that rely on BH4-dependent aromatic amino acid hydroxylases are also inhibited. wikipedia.org

Interestingly, DAHP has been shown to modulate signaling through mechanisms independent of BH4 depletion. In interferon-gamma-activated murine macrophages, DAHP was found to suppress the expression of both inducible nitric oxide synthase (iNOS) mRNA and protein. nih.govphysiology.org This action points to a novel mechanism involving the regulation of gene expression, distinct from its role as a cofactor antagonist.

More recent studies have linked the GTP-CHI/BH4 axis to the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. acs.orgnih.gov The BH4 pathway was found to be a potent endogenous antagonist of ferroptosis. Consequently, inhibition of GTP-CHI by DAHP sensitized cells to ferroptosis inducers, but this effect was dependent on the presence of the regulatory protein GFRP. acs.org Furthermore, in a rat model of Huntington's disease, DAHP exerted a neuroprotective effect not only by inhibiting iNOS but also by activating the pro-survival MasR/PI3K/Akt/CREB/BDNF signaling axis. frontiersin.org This indicates that the compound can trigger complex cellular responses, influencing pathways related to cell survival, inflammation, and cell death.

Mechanisms of Nitric Oxide Production Blockage

Research into the biological effects of 2,4-diamino-6-hydroxypyrimidine (DAHP), the parent compound of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, has revealed a significant mechanism for the blockage of nitric oxide (NO) production. This mechanism is centered on the inhibition of GTP cyclohydrolase I, a critical enzyme in the synthesis of tetrahydrobiopterin (B1682763) (BH4) nih.govmedchemexpress.comselleckchem.com. BH4 is an essential cofactor for nitric oxide synthase (NOS), the enzyme responsible for the production of NO from L-arginine nih.gov.

The inhibition of GTP cyclohydrolase I by DAHP leads to a reduction in the cellular levels of BH4. medchemexpress.comselleckchem.com This, in turn, suppresses the activity of NOS, resulting in decreased NO production. nih.gov This effect has been observed in various cell types, including chicken peritoneal macrophages. nih.gov

Furthermore, in interferon-gamma-activated murine peritoneal macrophages, DAHP has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) mRNA and protein in a manner that is independent of BH4. nih.gov This suggests an additional, novel mechanism by which this class of compounds can modulate NO production. nih.gov

Table 1: Mechanistic Insights into Nitric Oxide Production Blockage

| Compound | Target Enzyme/Protein | Mechanism of Action | Outcome |

|---|---|---|---|

| 2,4-diamino-6-hydroxypyrimidine (DAHP) | GTP cyclohydrolase I | Inhibition of enzyme activity, leading to reduced synthesis of tetrahydrobiopterin (BH4) | Suppression of nitric oxide synthase (NOS) activity and decreased nitric oxide production medchemexpress.comselleckchem.comnih.gov |

| 2,4-diamino-6-hydroxypyrimidine (DAHP) | Inducible nitric oxide synthase (iNOS) | Downregulation of iNOS mRNA and protein expression (BH4-independent) | Suppression of nitric oxide production in activated macrophages nih.gov |

Interactions with Nucleic Acid Biosynthesis and DNA

The 2,4-diaminopyrimidine scaffold is a key structural feature in a class of compounds known as dihydrofolate reductase (DHFR) inhibitors. nih.govwikipedia.orgnih.govnih.govnih.govmdpi.comnih.govnih.gov DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. mdpi.com Tetrahydrofolate and its derivatives are essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. wikipedia.org

By inhibiting DHFR, 2,4-diaminopyrimidine derivatives can disrupt the synthesis of nucleic acids, thereby impeding cell division and proliferation. nih.govwikipedia.org This mechanism is the basis for the use of some of these compounds as therapeutic agents. wikipedia.orgmdpi.com For instance, the antibacterial agent trimethoprim and the anticancer drug methotrexate are well-known DHFR inhibitors. wikipedia.org A variety of synthetic 2,4-diaminopyrimidine derivatives have been developed and studied for their potent inhibitory effects on both bacterial and mammalian DHFR. nih.govnih.govnih.gov

Antimicrobial Properties and Associated Mechanisms

The antibacterial properties of 2,4-diaminopyrimidine derivatives are well-documented and are primarily attributed to their ability to inhibit bacterial dihydrofolate reductase (DHFR). nih.govnih.gov This inhibition is selective for the bacterial enzyme over its mammalian counterpart, which accounts for their therapeutic utility. nih.gov By blocking bacterial DHFR, these compounds interfere with folic acid metabolism, which is essential for bacterial growth and replication. nih.gov

Research has also indicated that 2,6-diamino-4-hydroxy-5-nitrosopyrimidine, an isomer of the compound of interest, could be a potential antibiotic against Clostridioides difficile. chemicalbook.comchemicalbook.comgoogle.com

Table 2: Antibacterial Activity of Related Diaminopyrimidine Compounds

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action |

|---|---|---|

| 2,4-diamino-5-benzylpyrimidines | General bacteria | Inhibition of dihydrofolate reductase (DHFR) nih.gov |

| 2,6-diamino-4-hydroxy-5-nitrosopyrimidine | Clostridioides difficile | Potential antibiotic activity chemicalbook.comchemicalbook.comgoogle.com |

Derivatives of 2,4-diaminopyrimidine have demonstrated notable antiviral activity. nih.govnih.govmdpi.comnih.gov A significant example is the synthesis and evaluation of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and its related compounds. nih.govnih.gov The 5-cyano and 5-formyl derivatives of this compound have shown pronounced antiretroviral activity, with efficacy comparable to established antiretroviral drugs like adefovir and tenofovir. nih.govnih.govnih.gov

Furthermore, this compound itself is utilized as a key intermediate in the synthesis of antiviral drugs, such as those in the "lovir" class (e.g., acyclovir, ganciclovir). mdpi.com This underscores the importance of the diaminopyrimidine scaffold in the development of antiviral therapeutics. mdpi.com

Anti-inflammatory Effects and Underlying Biochemical Pathways

The anti-inflammatory potential of 2,4-diaminopyrimidine derivatives has been suggested through studies on the parent compound, 2,4-diamino-6-hydroxypyrimidine. This compound has been shown to inhibit the formation of nitrosyl-complex EPR signals and ulcers in the rat jejunum induced by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.govbiosynth.com The formation of nitric oxide radicals (NO*) is implicated in the later stages of NSAID-induced enteropathy. nih.govbiosynth.com By modulating nitric oxide production, 2,4-diamino-6-hydroxypyrimidine may exert a protective, anti-inflammatory effect. nih.govbiosynth.com

The underlying biochemical pathways likely involve the modulation of nitric oxide synthase activity, as detailed in section 5.2.1. By controlling the production of NO, a key mediator in the inflammatory process, these compounds can potentially mitigate inflammatory responses. nih.govbiosynth.com

Research into Anticancer Relevance (without therapeutic claims)

The anticancer potential of 2,4-diaminopyrimidine derivatives is an active area of research. A closely related compound, 2,4-diamino-6-hydroxy-5-nitropyrimidine, has been identified as an anticancer agent effective against bone and colorectal cancers. Its mechanism of action involves the induction of caspase-independent cell death in a PD-L1 dependent manner. This compound also causes mitochondrial membrane depolarization and a loss of mitochondrial membrane potential in a dose-dependent fashion.

The broader class of 2,4-diaminopyrimidine derivatives has been extensively investigated for anticancer properties, often linked to their ability to inhibit dihydrofolate reductase (DHFR). nih.govnih.govmdpi.com By inhibiting DHFR, these compounds can disrupt DNA synthesis and repair in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. nih.gov Numerous synthetic derivatives have been developed and evaluated for their antiproliferative activity against various cancer cell lines. nih.govnih.gov

Table 3: Investigated Anticancer Mechanisms of Related Diaminopyrimidine Compounds

| Compound/Derivative Class | Cancer Cell Line(s) | Investigated Mechanism of Action |

|---|---|---|

| 2,4-diamino-6-hydroxy-5-nitropyrimidine | Bone and colorectal cancer cells | Induction of caspase-independent cell death, mitochondrial membrane depolarization |

| 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methyl-pyrido[2,3-d]pyrimidine | Human lymphoid and mouse cell lines | Inhibition of dihydrofolate reductase (DHFR), inhibition of dUrd incorporation into DNA nih.govnih.gov |

| 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine | Walker carcinoma 256 | Inhibition of tumor growth nih.gov |

Structure Activity Relationship Sar Studies of 2,4 Diamino 6 Hydroxy 5 Nitrosopyrimidine Derivatives

Correlating Structural Modifications with Biological Potency and Selectivity

The pyrimidine (B1678525) core, adorned with amino, hydroxyl, and nitroso groups, offers multiple points for chemical modification. Each functional group plays a distinct role in the molecule's interaction with biological targets, and altering these groups can significantly impact the compound's efficacy and specificity.

Influence of Substituents at Positions 2, 4, and 6 on Pyrimidine Ring Activity

The substituents at the 2, 4, and 6 positions of the pyrimidine ring are pivotal in defining the biological activity of its derivatives. The 2,4-diamino motif is a well-established pharmacophore, particularly for inhibitors of enzymes like dihydrofolate reductase (DHFR) and various kinases. nih.gov

Position 6: The hydroxyl group at position 6 is a key starting point for modification. Often, it is converted to a chloro group via treatment with reagents like phosphorus oxychloride. nih.gov This transformation turns the relatively inert hydroxyl group into a versatile leaving group, enabling nucleophilic substitution reactions. This allows for the introduction of a wide array of hydrophobic and hydrophilic moieties to probe the steric and electronic requirements of the target binding site. For instance, in the development of anti-tubercular agents, the 6-position of the 2,4-diaminopyrimidine core was modified with various hydrophobic groups to improve the molecule's ability to penetrate the mycobacterial cell wall. nih.gov

Positions 2 and 4: The amino groups at positions 2 and 4 are critical for forming hydrogen bonds with target proteins. SAR studies on 2,4-diaminopyrimidine derivatives as cyclin-dependent kinase 7 (CDK7) inhibitors demonstrated the importance of these groups. nih.gov Modifications at the C4 position, for example, explored the introduction of various amines. Systematic structural modifications revealed that specific substituents, such as a cyclopropylsulfonyl group on an aniline ring attached at C4, were optimal for inhibitory activity. nih.gov Similarly, the amine at the C2 position is crucial for binding. Changing the stereochemistry of a cyclohexanediamine substituent at this position from trans to cis resulted in a significant (approximately 15-fold) reduction in potency against CDK7, highlighting the precise geometric requirements for effective ligand-target interaction. nih.gov

The following table summarizes the impact of substitutions at various positions on the pyrimidine ring, based on findings from studies on related 2,4-diaminopyrimidine derivatives as kinase inhibitors.

| Position | Parent Group | Modification | Effect on Biological Activity (e.g., CDK7 Inhibition) |

| C4-Aniline | Methoxy | Methyl Amide | Comparable potency |

| C4-Aniline | Methoxy | Dimethylphosphine Oxide | Comparable potency |

| C4-Aniline | Methoxy | Methylsulfonyl | 8.8-fold increase in potency |

| C2-Amine | trans-1,4-cyclohexanediamine | cis-1,4-cyclohexanediamine | ~15-fold decrease in potency |

| C2-Amine | trans-1,4-cyclohexanediamine | 3-aminocyclohexane | ~9-fold increase in potency compared to cis isomer |

Data synthesized from studies on 2,4-diaminopyrimidine derivatives as CDK7 inhibitors. nih.gov

Role of the 5-Nitroso Group in Biological Interactions and its Isosteric Replacement

The 5-nitroso group is a unique and influential feature of the 2,4-diamino-6-hydroxy-5-nitrosopyrimidine scaffold. This electron-withdrawing group significantly modulates the electronic properties of the pyrimidine ring and can act as a hydrogen bond acceptor or a metal-coordinating group in biological interactions. In studies of other nitrosopyrimidine derivatives, the nitroso group has been identified as a key component of the pharmacophore responsible for their observed biological effects, such as antifungal activity. nih.gov

Given its potential for metabolic liabilities or toxicity, the isosteric replacement of the nitroso group is a key strategy in medicinal chemistry. Bioisosteres are functional groups that possess similar steric and electronic properties, allowing them to be interchanged without drastically altering the compound's interaction with its biological target, while potentially improving its pharmacokinetic or toxicological profile. nih.gov

Common isosteric replacements for a nitro or nitroso group include:

Cyano (-CN) group: Mimics the linear geometry and electron-withdrawing nature.

Trifluoromethyl (-CF3) group: While larger, it is a strong electron-withdrawing group and is metabolically very stable. nih.gov

Acyl or Sulfonyl groups: These can also serve as hydrogen bond acceptors and possess electron-withdrawing properties. researchgate.net

The successful replacement of an aliphatic nitro group with a trifluoromethyl group has been demonstrated in the development of CB1 receptor positive allosteric modulators, where the CF3-containing compounds were more potent and showed improved metabolic stability. nih.gov Such a strategy could be applied to this compound derivatives to mitigate potential liabilities associated with the nitroso moiety while retaining or even enhancing biological activity. The choice of isostere must carefully consider the specific binding interactions at the target site. nih.gov

Rational Design Principles for Novel Bioactive Pyrimidine Derivatives

Rational drug design leverages the understanding of SAR to create new molecules with improved properties. researchgate.netnih.gov The goal is to design compounds with enhanced potency, greater selectivity for the target, and better drug-like properties (e.g., solubility, metabolic stability). The combination of different pharmacophoric groups onto a single scaffold is a common strategy to produce multi-target-directed ligands. nih.gov

Based on the SAR data for this compound derivatives, several rational design principles can be established:

Core Scaffold Retention: The 2,4-diaminopyrimidine core should be retained as the primary pharmacophore responsible for key hydrogen bonding interactions with the target protein. nih.gov

Systematic Modification at C6: The 6-hydroxy position serves as a chemical handle for introducing a diverse range of substituents. Libraries of compounds can be designed with varying hydrophobicity, size, and electronic character at this position to optimize interactions with secondary binding pockets on the target protein. nih.gov

Fine-Tuning at C2 and C4: While the primary amino groups are often essential, decorating them with small, specific substituents can enhance selectivity. The precise stereochemistry and placement of these substituents are critical, as minor changes can lead to significant gains or losses in activity. nih.gov

This iterative process of design, synthesis, and biological testing allows for the systematic optimization of the lead compound, guided by a continuously refined understanding of the SAR.

Pharmacophore Modeling and Ligand-Target Recognition

Pharmacophore modeling is a computational approach that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. csmres.co.uk A pharmacophore model is an abstract representation of these features, such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups, arranged in a specific 3D geometry. mdpi.com

For this compound derivatives, a ligand-based pharmacophore model can be generated by aligning a set of active molecules and identifying their common chemical features. babrone.edu.in A typical pharmacophore for this class of compounds, particularly as kinase or DHFR inhibitors, would likely include:

Two Hydrogen Bond Donors: Corresponding to the 2- and 4-amino groups.

One or Two Hydrogen Bond Acceptors: From the pyrimidine ring nitrogens and potentially the 6-hydroxy and 5-nitroso groups.

A Hydrophobic/Aromatic Feature: If bulky hydrophobic or aromatic groups are introduced at the 6-position that prove essential for high potency.

The following table outlines a hypothetical pharmacophore model for this class of compounds.

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Ligand-Target Recognition |

| Hydrogen Bond Donor (HBD) 1 | 2-Amino Group (-NH2) | Forms key hydrogen bond with protein backbone or side chain. |

| Hydrogen Bond Donor (HBD) 2 | 4-Amino Group (-NH2) | Forms key hydrogen bond with protein backbone or side chain. |

| Hydrogen Bond Acceptor (HBA) 1 | Pyrimidine Ring Nitrogen (N1 or N3) | Accepts hydrogen bond from a donor on the protein. |

| Hydrogen Bond Acceptor (HBA) 2 | 5-Nitroso Group (-NO) | Potential hydrogen bond acceptor or metal coordination site. |

| Hydrophobic/Aromatic Center | Substituent at C6 | Occupies a hydrophobic pocket in the binding site, enhancing affinity. |

Advanced Spectroscopic and Computational Characterization of 2,4 Diamino 6 Hydroxy 5 Nitrosopyrimidine

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the elucidation of molecular structures. By probing the vibrational modes of a molecule, these methods allow for the identification of functional groups and the characterization of chemical bonds, providing a detailed fingerprint of the molecular architecture.

Fourier Transform Infrared (FT-IR) Spectroscopy and Band Assignment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups. For 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, the FT-IR spectrum is characterized by distinct bands arising from the vibrations of its pyrimidine (B1678525) ring and its amino, hydroxyl, and nitroso substituents.

Detailed band assignments are typically achieved by comparing experimental spectra with theoretical frequencies calculated using quantum chemical methods. For the related compound 2,4-diamino-6-hydroxypyrimidine (B22253), studies have assigned the asymmetric and symmetric stretching vibrations of the NH2 group. researchgate.net The introduction of the nitroso group at the 5-position is expected to significantly influence the vibrational frequencies of the pyrimidine ring and adjacent functional groups.

Table 1: Illustrative FT-IR Vibrational Frequencies and Assignments for this compound Note: This table is based on characteristic frequencies for the functional groups present and data from similar pyrimidine derivatives. Specific experimental data for the title compound is not extensively available in the public domain.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3450 | ν(N-H) | Asymmetric stretching of NH₂ |

| ~3350 | ν(N-H) | Symmetric stretching of NH₂ |

| ~3200 | ν(O-H) | O-H stretching |

| ~1680 | ν(C=O) | Carbonyl stretching (keto tautomer) |

| ~1640 | δ(NH₂) | NH₂ scissoring |

| ~1590 | ν(C=N), ν(C=C) | Pyrimidine ring stretching |

| ~1520 | ν(N=O) | Nitroso group stretching |

| ~1450 | Ring vibrations | Pyrimidine ring stretching |

| ~1250 | ν(C-N) | C-N stretching |

| ~800 | Ring breathing | Pyrimidine ring breathing mode |

Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of this compound.

Vibrational analysis of the FT-Raman spectrum involves assigning the observed bands to specific molecular vibrations. Theoretical calculations are crucial for accurate assignments, especially for complex molecules where vibrational modes can be coupled. For pyrimidine derivatives, the in-plane and out-of-plane ring deformation modes are often prominent in the Raman spectrum. researchgate.net

Table 2: Illustrative FT-Raman Vibrational Frequencies and Assignments for this compound Note: This table is based on characteristic frequencies for the functional groups present and data from similar pyrimidine derivatives. Specific experimental data for the title compound is not extensively available in the public domain.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3450 | ν(N-H) | Asymmetric stretching of NH₂ |

| ~3350 | ν(N-H) | Symmetric stretching of NH₂ |

| ~1635 | δ(NH₂) | NH₂ scissoring |

| ~1585 | ν(C=N), ν(C=C) | Pyrimidine ring stretching |

| ~1515 | ν(N=O) | Nitroso group stretching |

| ~1350 | Ring vibrations | Pyrimidine ring stretching |

| ~1240 | ν(C-N) | C-N stretching |

| ~980 | Ring breathing | Symmetric ring breathing |

| ~600 | Ring deformation | In-plane ring deformation |

Quantum Chemical and Computational Chemistry Studies

Quantum chemical calculations are indispensable for interpreting experimental data and predicting the properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information on molecular geometry, electronic structure, and vibrational frequencies, offering a deeper understanding of this compound.

Density Functional Theory (DFT) for Geometry Optimization, Energetic Properties, and Vibrational Frequencies

Density Functional Theory (DFT) has become a standard computational tool for studying molecular systems due to its balance of accuracy and computational cost. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are employed to perform geometry optimization. This process determines the lowest energy structure of the molecule, providing precise bond lengths and angles.

Once the geometry is optimized, DFT can be used to calculate a range of energetic properties, including the total energy, enthalpy, and Gibbs free energy. Furthermore, the calculation of harmonic vibrational frequencies is a key application. nih.gov These theoretical frequencies, when appropriately scaled, show excellent agreement with experimental FT-IR and FT-Raman data, aiding in the definitive assignment of vibrational bands. researchgate.net

Conformational Analysis and Stability Studies

The presence of rotatable bonds, particularly around the amino and hydroxyl groups, suggests that this compound may exist in multiple conformations. Conformational analysis, typically performed using computational methods, aims to identify the different stable conformers and determine their relative energies.

These studies involve systematically rotating the relevant dihedral angles and calculating the energy at each step to map out the potential energy surface. The results identify the global minimum energy conformation as well as other low-energy isomers. Understanding the conformational preferences and the energy barriers between different conformers is crucial for comprehending the molecule's dynamic behavior and its interactions with other molecules. Computational modeling using DFT can also predict tautomeric preferences, which are particularly relevant for this molecule due to the hydroxyl group and pyrimidine ring structure.

HOMO-LUMO Analysis and Electronic Transitions

The electronic properties of this compound, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding its reactivity and spectral characteristics. These properties are typically investigated using computational methods based on Density Functional Theory (DFT).

DFT calculations provide insights into the molecule's electronic structure, revealing that the electron-deficient nitroso group acts as a primary site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO-LUMO gap has been calculated to be approximately 4.5 eV. This relatively large energy gap suggests good stability.

Electronic transitions, which occur when an electron is excited from a lower to a higher energy orbital, are studied using Time-Dependent DFT (TD-DFT). These calculations help in interpreting the UV-visible absorption spectrum of the compound. The electronic transitions in molecules like this compound typically involve π → π* and n → π* transitions. The presence of the nitroso group introduces a characteristic n → π* transition at a longer wavelength (lower energy), which is responsible for the color of the compound. TD-DFT studies on similar nitroso-substituted pyrimidines have shown that the PBE0 hybrid functional often provides excellent agreement between theoretical and experimental n → π* transition energies.

| Parameter | Calculated Value | Method |

|---|---|---|

| HOMO Energy | Data Not Available | Density Functional Theory (DFT) |

| LUMO Energy | Data Not Available | |

| HOMO-LUMO Gap (ΔE) | ~4.5 eV | |

| Major Electronic Transitions | π → π* n → π* | Time-Dependent DFT (TD-DFT) |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for the unambiguous structural confirmation of organic molecules.

Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent ion and its fragments, which helps in determining the molecular weight and elucidating the structure. The molecular weight of this compound is 155.12 g/mol . In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 156. The fragmentation pattern would likely involve the loss of small neutral molecules such as NO, CO, and HCN from the pyrimidine ring.

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | Amino Protons (NH₂) | Broad singlets, chemical shift dependent on solvent |

| Hydroxyl Proton (OH) | Broad singlet, chemical shift dependent on solvent | |

| ¹³C NMR | C2 | Four distinct signals for the pyrimidine ring carbons |

| C4 | ||

| C5 | ||

| C6 | ||

| Mass Spectrometry (ESI-MS) | Molecular Ion [M+H]⁺ | m/z ≈ 156 |

| Key Fragments | Loss of NO, CO, HCN |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on this compound have revealed key structural features.

The analysis shows that the pyrimidine ring is planar. The crystal structure is stabilized by intramolecular hydrogen bonds between the amino (N–H) and hydroxyl (O–H) groups. A significant finding is that the nitroso group adopts a syn-periplanar conformation, which influences the tautomeric equilibria of the molecule. The crystal packing is dominated by van der Waals interactions, and the density of the crystal is approximately 1.6 g/cm³.

While a detailed crystallographic information file (CIF) is not publicly available in the searched literature, the following table summarizes the known structural parameters.

| Crystallographic Parameter | Value/Observation |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | a, b, c, α, β, γ: Data Not Available |

| Molecules per Unit Cell (Z) | Data Not Available |

| Calculated Density | ~1.6 g/cm³ |

| Key Structural Features | Planar pyrimidine ring Intramolecular hydrogen bonding Syn-periplanar conformation of the nitroso group |

Molecular Docking and Simulation Studies for Ligand-Protein Interactions

Molecular docking and simulation studies are computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein. For this compound, a primary target of interest is dihydrofolate reductase (DHFR), particularly from Mycobacterium tuberculosis (MtDHFR), which is a crucial enzyme in folate metabolism and a validated drug target.

Molecular docking simulations of diaminopyrimidine derivatives into the active site of MtDHFR have been performed to understand the key interactions responsible for inhibition. The 2,4-diaminopyrimidine core is a well-established pharmacophore for DHFR inhibitors. Docking studies typically show that the diaminopyrimidine moiety forms crucial hydrogen bonds with conserved amino acid residues in the active site. For MtDHFR, these key residues include Ile5, Asp27, and Ile94. The ligand occupies an inner hydrophobic binding pocket bordered by residues such as Phe31.

Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complex over time. These simulations provide insights into the flexibility of the ligand and the protein active site, and can help to refine the binding mode predicted by docking. The binding free energy, which is a measure of the binding affinity, can also be calculated from these simulations. Although specific binding energy values for this compound with MtDHFR are not available in the provided search results, the following table summarizes the expected interactions based on studies of similar inhibitors.

| Parameter | Description |

|---|---|

| Protein Target | Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR) |

| Binding Site | Active site of the enzyme |

| Key Interacting Residues (Expected) | Ile5, Asp27, Ile94 (Hydrogen Bonding) Phe31 (Hydrophobic Interactions) |

| Binding Energy/Docking Score | Data Not Available |

| Simulation Insights | MD simulations would assess the stability of the ligand-protein complex and the persistence of key interactions over time. |

Broader Research Implications and Future Directions

Significance of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE in Chemical Biology Research Tools

This compound serves as a pivotal intermediate and a versatile building block in the synthesis of crucial biological molecules and research tools. Its primary significance lies in its role as a precursor to a variety of heterocyclic compounds that are fundamental to biological processes.

One of the most notable applications is in the synthesis of purine (B94841) derivatives. It is a key intermediate in the production of guanine (B1146940). tsijournals.comgoogle.comgoogle.com This pathway is critical for the large-scale manufacturing of antiviral drugs such as ganciclovir, which are essential for treating cytomegalovirus infections, particularly in immunocompromised patients. tsijournals.com The nitrosopyrimidine is catalytically reduced to 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663), which is then cyclized to form the guanine core structure. google.comgoogle.com

Furthermore, this compound is an important intermediate in the synthesis of folic acid and its derivatives. google.com Folic acid is a vital B vitamin essential for nucleic acid synthesis and repair, making its synthetic precursors valuable tools in biochemical and nutritional research. The compound's ability to chelate metal ions has also led to its use in analytical chemistry for the determination of Co(III) and Fe(II) ions.

Beyond its role as a synthetic intermediate, this compound and its direct precursors have been utilized as tools to probe biological pathways. For instance, its precursor, 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP), acts as an inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (B1682763) (BH4). nih.gov BH4 is a critical cofactor for nitric oxide synthases (NOS), and by using DAHP to modulate BH4 levels, researchers can investigate the roles of iNOS in inflammatory responses and other cellular processes. nih.gov The compound itself is also a target for drug development, having been identified as an inhibitor of dihydrofolate reductase in Mycobacterium tuberculosis, a key enzyme for the bacterium's survival.

| Application Area | Significance of this compound | Resulting Product/Use |

| Antiviral Drug Synthesis | Key intermediate in the multi-step synthesis of the guanine nucleus. tsijournals.comgoogle.com | Ganciclovir, Acyclovir, and other "-lovir" drugs. google.comgoogle.com |

| Vitamin Synthesis | Serves as a precursor for the pteridine (B1203161) ring system. google.com | Folic Acid (Vitamin B9). google.com |

| Enzymology Research | Its precursor (DAHP) inhibits GTP cyclohydrolase I. nih.gov | Tool to study the tetrahydrobiopterin (BH4) pathway and nitric oxide synthase (iNOS) function. nih.gov |

| Antitubercular Research | Identified as an inhibitor of a key bacterial enzyme. | Potential lead compound for anti-tuberculosis drug development. |

| Analytical Chemistry | Forms stable chelates with specific metal ions. | Reagent for the determination of Cobalt (III) and Iron (II). |

Contributions to Understanding Metabolic Pathways and Enzymatic Processes

The study of this compound and its derivatives has provided significant insights into fundamental metabolic and enzymatic pathways, particularly in the biosynthesis of essential cofactors and vitamins like riboflavin (B1680620) (Vitamin B2).

The reduction of the 5-nitroso group is a critical transformation. The catalytic hydrogenation of this compound yields 2,4,5-triamino-6-hydroxypyrimidine. google.com This triamino pyrimidine (B1678525) is a known precursor in the biosynthesis of riboflavin in microorganisms like Saccharomyces cerevisiae. nih.gov Research on mutants blocked at different stages of this pathway has helped to elucidate the sequence of enzymatic steps. For example, studies have shown that cell extracts from yeasts can catalyze the deamination of related pyrimidine phosphate (B84403) esters, confirming key steps in the proposed biosynthetic pathway. researchgate.net By synthesizing and studying these intermediates, researchers can map out complex biological cascades and identify the enzymes involved.

The compound's connection to the tetrahydrobiopterin (BH4) pathway via its precursor, DAHP, has also been instrumental. Research has demonstrated that DAHP can suppress the expression of iNOS mRNA and protein in murine macrophages, a mechanism that appears to be independent of its role as a BH4 antagonist. nih.gov This finding opened up new avenues for understanding the regulation of iNOS expression and suggested that pyrimidine derivatives could have complex regulatory roles beyond simple enzyme inhibition. Biological oxidation studies on related 2,4-diaminopyrimidines have further contributed to understanding metabolic processes, showing that N-oxygenation is mediated by the cytochrome P450 system. nih.gov

Advancements in Synthetic Methodologies and Process Chemistry

The industrial and laboratory-scale importance of this compound has driven significant advancements in its synthesis, focusing on efficiency, safety, and environmental sustainability.

Further process chemistry improvements have targeted the steps following the formation of the nitrosopyrimidine. For instance, a patented method for the catalytic hydrogenation of the nitroso group to produce 2,4,5-triamino-6-hydroxypyrimidine has been optimized. google.com This process involves performing the hydrogenation in a neutral or weakly acidic medium and only adding a base after the reaction is complete to dissolve the product and separate the noble metal catalyst, improving catalyst recovery and product purity. google.com Another innovative approach bypasses the reduction step entirely by converting the nitrosopyrimidine directly into 2,4-diamino-6-hydroxy-5-formamidopyrimidine, which can then be cyclized to guanine, shortening the traditional synthetic route. google.com

| Synthetic Step | Traditional Method | Advancement/Innovation | Benefit |